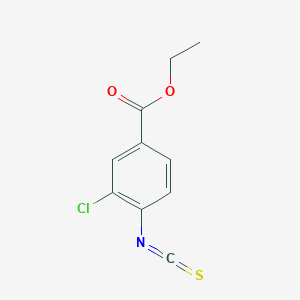

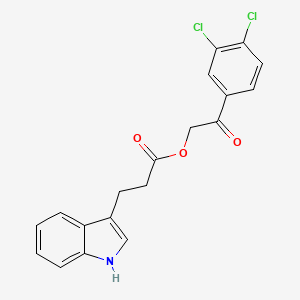

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate (ECITC) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ECITC belongs to the class of isothiocyanates, which are known to exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.

科学的研究の応用

Synthesis of 4-Thiouracils

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate has been utilized in the synthesis of 4-thiouracil derivatives. This involves forming adducts with enamines that, upon treatment with primary amines or ammonia, cyclize to create 4-thiouracil structures. This process is supported by both spectral data and chemical transformations (Lamon, 1968).

Formation of Thiadiazoles and Triazoles

The compound reacts additively with various hydrazine derivatives, leading to simultaneous or subsequent cyclization in acidic or alkaline media. This results in the formation of substituted 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively (Kurzer & Seeker, 1989).

NMR Study of Tautomeric Compounds

An NMR spectroscopic study has been conducted on 2-ethoxycarbonylthiolane-3-thione and its derivatives in various solvents. The study provides insights into the structural dynamics and tautomeric forms of these compounds (Duus, 1989).

Formation of Stable Adducts

Ethoxycarbonyl isothiocyanate reacts with water to yield a new compound that can be viewed as an adduct of a dimer of the compound and dithiocarbamic acid. This new compound has been isolated and characterized crystallographically (Adams & Huang, 1998).

Reaction with 2-Aminothiazoles

When ethoxycarbonyl isothiocyanate reacts with 4,5-substituted 2-aminothiazoles, it forms various compounds such as thiazolo-s-triazines and N-alkoxycarbonyl-N'-(2-thiazolyl)thioureas. The nature of these reactions is influenced by the basicities of 2-aminothiazoles and the steric hindrance of substituents (Nagano, Matsui, Tobitsuka, & Oyamada, 1972).

Rotational Spectroscopy Study

A study using supersonic jet Fourier transform microwave spectroscopy has investigated the conformers of ethoxycarbonyl isothiocyanate. This research provides accurate values of rotational constants and quadrupole coupling constants, leading to structural determinations of the conformers (Xu, Li, Zhang, & Feng, 2022).

Synthesis Optimization

Research has been conducted to optimize the synthesis of ethoxycarbonyl isothiocyanate using Schiff base as a phase transfer catalyst. An orthogonal test design was employed to determine the best synthetic technology, resulting in a high yield of 96.8% (Liang, Zhong, & He, 2012).

特性

IUPAC Name |

ethyl 3-chloro-4-isothiocyanatobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-9(12-6-15)8(11)5-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUQACIVVZTISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N=C=S)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

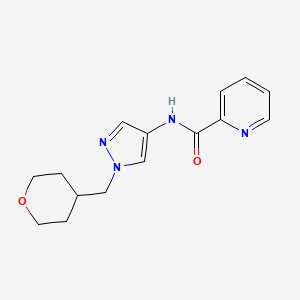

![2-(2-chloro-6-fluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2511565.png)

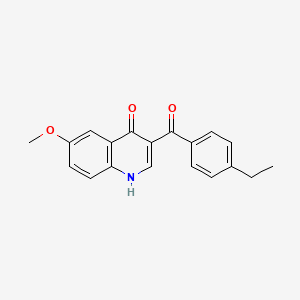

![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)

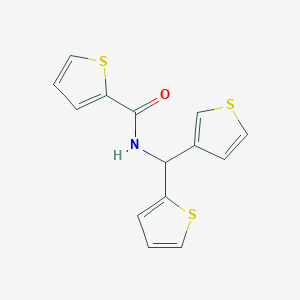

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2511571.png)

![2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2511577.png)

![3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2511581.png)